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Compound of Interest

Compound Name: PF-06747711

Cat. No.: B610007 Get Quote

Technical Support Center: PF-06747711 Animal
Studies
This technical support center provides troubleshooting guidance and frequently asked

questions (FAQs) for researchers and drug development professionals working with PF-
06747711 in animal studies, with a focus on improving its oral bioavailability.

Frequently Asked Questions (FAQs) &
Troubleshooting
Q1: We are observing low and variable oral bioavailability of PF-06747711 in our rodent

studies. What are the potential reasons for this?

A1: Low and variable oral bioavailability is a common challenge for molecules like PF-
06747711, a potent and selective Retinoic Acid Receptor-Related Orphan Receptor C2

(RORC2) inverse agonist[1]. Several factors can contribute to this issue:

Poor Aqueous Solubility: As with many kinase inhibitors and nuclear hormone receptor

modulators, PF-06747711 is likely a lipophilic molecule with low aqueous solubility. This can

limit its dissolution in the gastrointestinal (GI) tract, which is a prerequisite for absorption.

First-Pass Metabolism: The compound may be extensively metabolized in the gut wall and/or

the liver before it reaches systemic circulation.

Troubleshooting & Optimization

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 1 / 9 Tech Support

https://www.benchchem.com/product/b610007?utm_src=pdf-interest
https://www.benchchem.com/product/b610007?utm_src=pdf-body
https://www.benchchem.com/product/b610007?utm_src=pdf-body
https://www.benchchem.com/product/b610007?utm_src=pdf-body
https://www.benchchem.com/product/b610007?utm_src=pdf-body
https://www.benchchem.com/product/b610007?utm_src=pdf-body
https://www.researchgate.net/publication/327147235_Discovery_of_3-Cyano-N-3-1-isobutyrylpiperidin-4-yl-1-methyl-4-trifluoromethyl-1H-pyrrolo23-bpyridin-5-ylbenzamide_A_Potent_Selective_and_Orally_Bioavailable_Retinoic_Acid_Receptor-Related_Orphan_Rece
https://www.benchchem.com/product/b610007?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b610007?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


P-glycoprotein (P-gp) Efflux: PF-06747711 could be a substrate for efflux transporters like P-

gp, which actively pump the compound back into the GI lumen, reducing its net absorption.

Formulation Inadequacies: The formulation used for oral administration may not be optimal

for solubilizing and presenting the drug for absorption.

Q2: What is the reported oral bioavailability of PF-06747711 in preclinical species?

A2: Published data indicates that the oral bioavailability of PF-06747711 varies across species.

In mice, the oral bioavailability has been reported to be 30%[1]. It has been noted that the

bioavailability is higher in rats and dogs, although specific percentages are not publicly

available[1].

Q3: What formulation strategies can we employ to improve the oral bioavailability of PF-
06747711 in our animal studies?

A3: A systematic approach to formulation development is crucial. Consider the following

strategies, starting with simpler methods and progressing to more complex systems as needed:

Co-solvents and Surfactants: Initially, simple aqueous suspensions with wetting agents (e.g.,

Tween 80) or co-solvents (e.g., PEG 400, propylene glycol) can be tested to improve

wettability and solubility.

Lipid-Based Formulations: For lipophilic compounds, lipid-based formulations are often

effective. These can range from simple oil solutions to more complex systems like Self-

Emulsifying Drug Delivery Systems (SEDDS). SEDDS are isotropic mixtures of oils,

surfactants, and co-solvents that spontaneously form fine oil-in-water emulsions in the GI

tract, facilitating drug dissolution and absorption.

Amorphous Solid Dispersions (ASDs): Creating an ASD of PF-06747711 with a hydrophilic

polymer (e.g., HPMC, PVP) can significantly enhance its aqueous solubility and dissolution

rate. This is a well-established technique for poorly soluble drugs.

Nanosuspensions: Reducing the particle size of the drug to the nanometer range increases

the surface area for dissolution, which can lead to improved absorption.
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Q4: Are there any specific excipients that are commonly used and generally regarded as safe

(GRAS) for rodent studies?

A4: Yes, several excipients are commonly used in preclinical oral formulations. It is essential to

use excipients that are well-tolerated by the animal species being studied. Some examples

include:

Vehicles: Polyethylene glycol 400 (PEG 400), Propylene glycol, 0.5% w/v Methylcellulose in

water, Corn oil, Sesame oil.

Surfactants/Solubilizers: Tween® 80 (Polysorbate 80), Cremophor® EL, Labrasol®.

Polymers for ASDs: Hydroxypropyl methylcellulose (HPMC), Polyvinylpyrrolidone (PVP).

Always conduct a tolerability study with the chosen vehicle in a small group of animals before

proceeding with the main pharmacokinetic study.

Quantitative Data Summary
The following table summarizes the available pharmacokinetic data for PF-06747711.

Parameter Species Value Reference

Oral Bioavailability

(F%)
Mouse 30% [1]

Oral Bioavailability

(F%)
Rat, Dog

Reported to be higher

than in mice
[1]

In vitro Potency (IC50)
Murine T-cells (IL-17

production)
20 nM [1]

In vitro Potency (IC50)
Human TH17 cells (IL-

17 production)
9.5 nM [1]

Experimental Protocols
Protocol 1: Preparation of a Simple Suspension for Oral Gavage in Rats
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Objective: To prepare a 10 mg/mL suspension of PF-06747711 in a common vehicle for

initial pharmacokinetic screening.

Materials:

PF-06747711 powder

0.5% (w/v) Methylcellulose (MC) in sterile water

0.1% (v/v) Tween® 80

Mortar and pestle

Graduated cylinder

Stir plate and stir bar

Appropriate personal protective equipment (PPE)

Procedure:

1. Weigh the required amount of PF-06747711.

2. In a mortar, add a small amount of the 0.5% MC solution containing 0.1% Tween® 80 to

the PF-06747711 powder to form a paste. This process, known as levigation, helps to

ensure the particles are adequately wetted.

3. Gradually add the remaining vehicle to the paste while continuously triturating with the

pestle to form a uniform suspension.

4. Transfer the suspension to a suitable container and stir continuously using a stir plate and

stir bar prior to and during dose administration to maintain homogeneity.

5. Administer the suspension to rats via oral gavage at the desired dose volume (e.g., 5

mL/kg).

Protocol 2: General Method for Preparing a Lipid-Based Formulation (SEDDS)
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Objective: To prepare a Self-Emulsifying Drug Delivery System (SEDDS) to enhance the oral

bioavailability of PF-06747711.

Materials:

PF-06747711 powder

A pharmaceutical-grade oil (e.g., Capryol™ 90, Labrafil® M 1944 CS)

A surfactant (e.g., Cremophor® EL, Tween® 80)

A co-solvent (e.g., Transcutol® HP, PEG 400)

Glass vials

Vortex mixer

Water bath (optional, for gentle heating if needed to aid dissolution)

Procedure:

1. Determine the solubility of PF-06747711 in various oils, surfactants, and co-solvents to

select the most appropriate excipients.

2. Based on the solubility data, select a combination of oil, surfactant, and co-solvent. A

common starting point is a ratio of 40:40:20 (oil:surfactant:co-solvent).

3. Accurately weigh the selected excipients into a glass vial.

4. Add the required amount of PF-06747711 to the excipient mixture.

5. Vortex the mixture until the compound is completely dissolved. Gentle warming in a water

bath (e.g., to 40°C) may be used to facilitate dissolution, but care should be taken to avoid

drug degradation.

6. The resulting formulation should be a clear, isotropic liquid.
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7. To test the self-emulsifying properties, add a small amount of the formulation to water and

observe for the spontaneous formation of a fine emulsion.

8. Administer the SEDDS formulation to animals via oral gavage.

Visualizations

Troubleshooting & Optimization

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 6 / 9 Tech Support

https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b610007?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Formulation Development

In Vivo Animal Study

Start: Low Bioavailability Observed

Assess Physicochemical Properties
(Solubility, Permeability)

Select Formulation Strategy

Simple Suspension
(e.g., Methylcellulose/Tween 80)

Initial Screening

Lipid-Based Formulation
(e.g., SEDDS)

Lipophilic Compound

Amorphous Solid Dispersion
(e.g., with HPMC)

Poorly Soluble

Nanosuspension

Poor Dissolution

Prepare Formulation

In Vitro Characterization
(e.g., Dissolution, Emulsification)

Vehicle Tolerability Study

Pharmacokinetic (PK) Study
(Oral Gavage)

Blood Sampling at Timed Intervals

Bioanalysis of Plasma Samples
(LC-MS/MS)

Calculate PK Parameters
(AUC, Cmax, Tmax, F%)

Evaluate Bioavailability

Iterate if needed

End: Optimized Bioavailability

Click to download full resolution via product page

Caption: Workflow for improving the oral bioavailability of PF-06747711 in animal studies.
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Caption: Simplified signaling pathway of RORC2 and the mechanism of action of PF-
06747711.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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